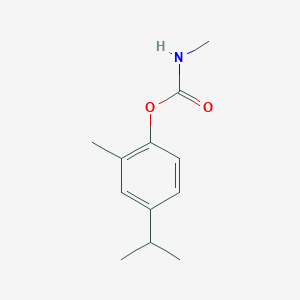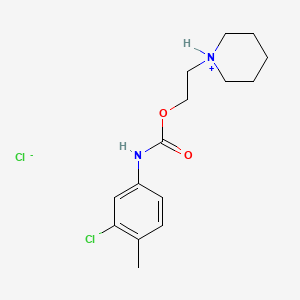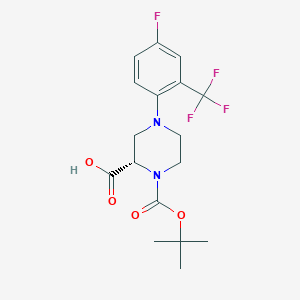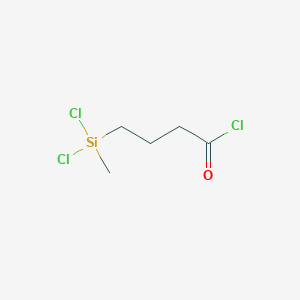
4-(Dichloromethylsilyl)butyryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethylsilyl)butyryl chloride is a chemical compound with the molecular formula C5H9Cl3OSi. It is known for its unique structure, which includes a dichloromethylsilyl group attached to a butyryl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylsilyl)butyryl chloride typically involves the reaction of butyryl chloride with dichloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and quantity of the compound. The industrial production methods also include purification steps to remove any impurities and ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethylsilyl)butyryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yield of the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can produce an amide derivative, while reaction with an alcohol can yield an ester .
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethylsilyl)butyryl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloromethylsilyl group into various molecules.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethylsilyl)butyryl chloride involves its reactivity with nucleophiles. The dichloromethylsilyl group can undergo substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)butyryl chloride: Similar in structure but with a trimethylsilyl group instead of a dichloromethylsilyl group.
4-(Dimethylsilyl)butyryl chloride: Contains a dimethylsilyl group instead of a dichloromethylsilyl group.
4-(Methylsilyl)butyryl chloride: Features a methylsilyl group in place of the dichloromethylsilyl group.
Uniqueness
4-(Dichloromethylsilyl)butyryl chloride is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
4084-34-8 |
|---|---|
Molekularformel |
C5H9Cl3OSi |
Molekulargewicht |
219.56 g/mol |
IUPAC-Name |
4-[dichloro(methyl)silyl]butanoyl chloride |
InChI |
InChI=1S/C5H9Cl3OSi/c1-10(7,8)4-2-3-5(6)9/h2-4H2,1H3 |
InChI-Schlüssel |
YWIYEOLSZWMXQG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCC(=O)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


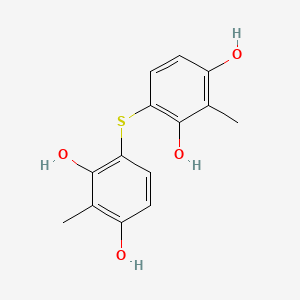
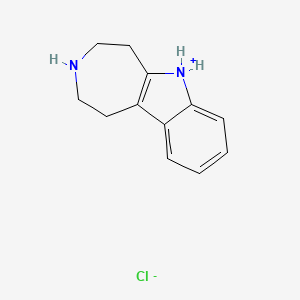
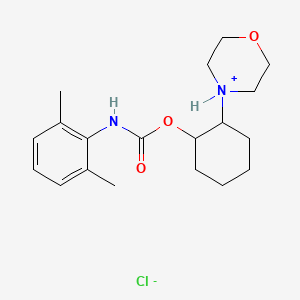
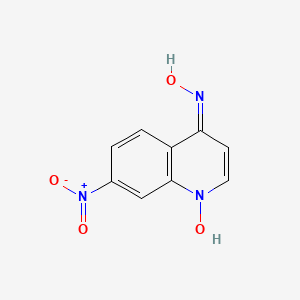
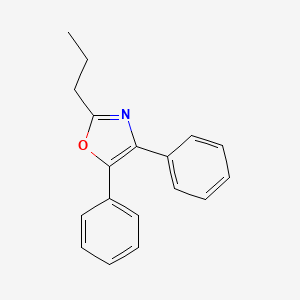
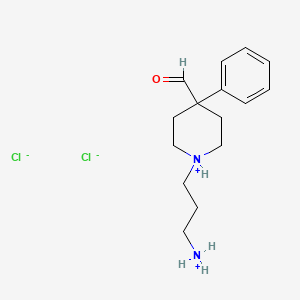
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
![cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)
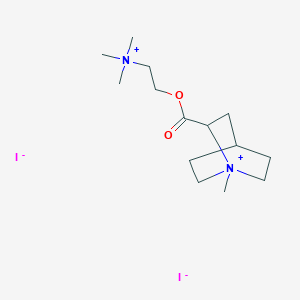
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
